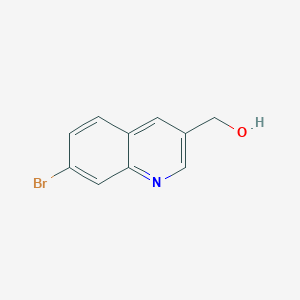

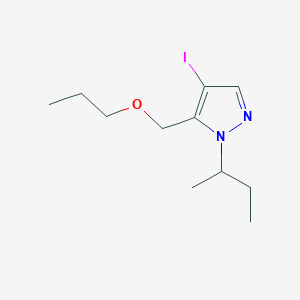

![molecular formula C15H13ClN4S B2950082 3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine CAS No. 860609-05-8](/img/structure/B2950082.png)

3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine” is a chemical substance with the CAS Number: 41266-78-8 . It has a molecular weight of 240.72 .

Molecular Structure Analysis

The 3D structure of the compound was confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations indicated that the DFT optimized geometry of the compound produced a conformer that is significantly different from the crystal structure .Physical And Chemical Properties Analysis

The compound has a melting point of 149-151 degrees Celsius . Other physical and chemical properties are not explicitly mentioned in the available resources.Applications De Recherche Scientifique

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

This compound has been identified as a potential inhibitor of 11β-HSD1 . Inhibiting 11β-HSD1 can be beneficial in treating metabolic disorders like obesity and diabetes, as this enzyme is involved in the conversion of cortisone to its active form, cortisol. Excess cortisol can lead to increased glucose production and insulin resistance.

Antimicrobial Activities

Triazole derivatives, including this compound, have shown promising antimicrobial activities . They can be effective against a range of microorganisms and are particularly useful in treating infections caused by resistant strains.

Antifungal Applications

The triazole ring is a common feature in many antifungal agents. This compound’s structural similarity to known antifungals suggests it could be developed for treating fungal infections, leveraging its potential to inhibit cytochrome P-450-dependent 14α-demethylation of lanosterol .

Neuroprotective Agent Design

The compound’s structure allows for the design of neuroprotective agents. It can serve as a scaffold for developing drugs aimed at treating neurodegenerative disorders, potentially by targeting enzymes like monoamine oxidase-B .

Anticancer Research

Triazole derivatives have been explored for their anticancer properties. The ability of this compound to interact with various enzymes and receptors makes it a candidate for designing novel anticancer drugs .

Development of Hybrid Molecules

The compound can be used to create hybrid molecules with enhanced antimicrobial action. By substituting different pharmacophores into its structure, researchers can develop new entities with increased activity against multidrug-resistant pathogens .

Mécanisme D'action

Orientations Futures

The compound may be considered for further drug design endeavors due to its potential as an 11β-HSD1 inhibitor . This could lead to the development of important therapeutic agents for conditions associated with excessive body cortisol, such as non-insulin-dependent diabetes, hyperglycemia, obesity, insulin resistance, hyperlipidemia, and hypertension .

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4S/c16-13-8-6-11(7-9-13)10-21-15-19-18-14(20(15)17)12-4-2-1-3-5-12/h1-9H,10,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAUMURNNHOUSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2950000.png)

![N-{3'-acetyl-1-butyl-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B2950001.png)

![8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2950008.png)

![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-phenethylacetamide](/img/structure/B2950009.png)

![N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2950013.png)

![1-[6-(Difluoromethyl)pyridin-3-YL]ethan-1-one](/img/structure/B2950014.png)

![6-(4-Chlorophenyl)-4-[4-(difluoromethoxy)-3-methoxybenzyl]pyridazin-3-ol](/img/structure/B2950019.png)